molecular formula C7H9NO3 B2760568 Methyl 5-ethyl-1,2-oxazole-3-carboxylate CAS No. 1942725-69-0

Methyl 5-ethyl-1,2-oxazole-3-carboxylate

Cat. No.: B2760568
CAS No.: 1942725-69-0
M. Wt: 155.153
InChI Key: WSUOKQTXUXACMO-UHFFFAOYSA-N
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Description

The compound with the molecular formula “Methyl 5-ethyl-1,2-oxazole-3-carboxylate” is a chemical entity that can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation. This notation is a way to describe the structure of a chemical compound using a line of text. The compound is an ester derivative of a heterocyclic aromatic compound, which contains a pyridine ring substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of a pyridine derivative. One common method is the reaction of a pyridine carboxylic acid with an alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting the cell membrane of bacteria, leading to cell death. If it is used as a pharmaceutical intermediate, its mechanism of action would depend on the final drug product it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic aromatic compound with a similar structure but without the ester and nitro groups.

    Pyridine carboxylic acid: Similar to the compound but with a carboxylic acid group instead of an ester group.

    Pyridine amine: Similar structure but with an amine group instead of a nitro group.

Uniqueness

The compound “Methyl 5-ethyl-1,2-oxazole-3-carboxylate” is unique due to the presence of both an ester and a nitro group on the pyridine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-ethyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-4-6(8-11-5)7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOKQTXUXACMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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